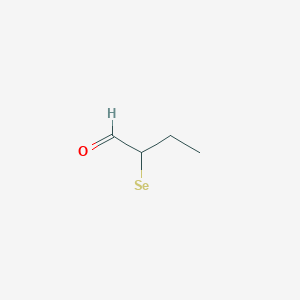
CID 78063646
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78063646 is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
The preparation of CID 78063646 involves specific synthetic routes and reaction conditions. One method includes reacting (1R, 5S)-3-ethyl bicyclo [3.2.0] hept-3-ene-6-ketone with nitromethane to obtain (1R, 5S)-3-ethyl-6-(nitromethyl) bicyclo [3.2.0] hept-3-ene-6-alcohol. This intermediate is then further reacted with tert-butyl acetate substances under the action of alkali and a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
CID 78063646 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include diethylaminosulfur trifluoride for fluorination reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, diethylaminosulfur trifluoride converts alcohols to the corresponding alkyl fluorides and aldehydes to geminal difluorides .
Aplicaciones Científicas De Investigación
CID 78063646 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing organofluorine compounds . In biology and medicine, it has potential applications in drug development and therapeutic research. The compound’s unique properties make it a valuable tool for studying molecular interactions and biological pathways. In industry, this compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of CID 78063646 involves its interaction with specific molecular targets and pathways. For example, diethylaminosulfur trifluoride, a related compound, acts as a fluorinating reagent by converting alcohols to alkyl fluorides and aldehydes to geminal difluorides . This mechanism is crucial for its applications in organic synthesis and drug development.
Comparación Con Compuestos Similares
CID 78063646 can be compared with other similar compounds, such as diethylaminosulfur trifluoride (DAST) and morpho-DAST. These compounds share similar fluorinating properties but differ in their stability and reaction conditions . DAST is less prone to contamination with acids, making it more suitable for acid-labile substrates . Other similar compounds include various organosulfur compounds used in fluorination reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C4H7OSe |
|---|---|
Peso molecular |
150.07 g/mol |
InChI |
InChI=1S/C4H7OSe/c1-2-4(6)3-5/h3-4H,2H2,1H3 |
Clave InChI |
RCKDHVYXBKRRSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=O)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
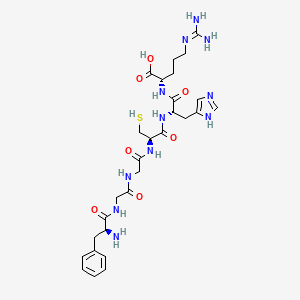


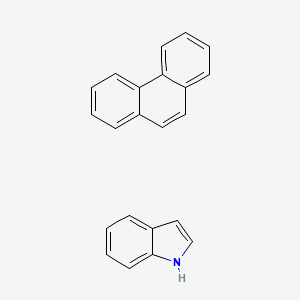
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
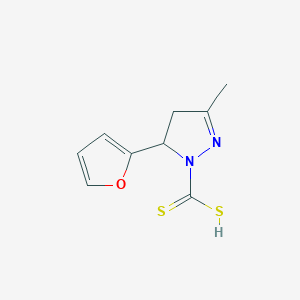
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)
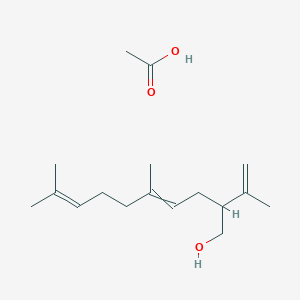


![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)
